2,4,6-Tris(4-methoxyphenyl)pyridine
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Overview
Description
2,4,6-Tris(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of three methoxyphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring
Preparation Methods
The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyridine can be achieved through multicomponent reactions involving commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The reaction typically involves the use of Lewis acids to selectively synthesize the desired pyridine structure. The reaction conditions include mixing acetophenone, benzaldehyde, HMDS, and BF3·OEt2 in toluene at room temperature, followed by microwave irradiation .
Chemical Reactions Analysis
2,4,6-Tris(4-methoxyphenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding phenolic derivatives .
Scientific Research Applications
2,4,6-Tris(4-methoxyphenyl)pyridine has several scientific research applications. It is used in the modification of metal-organic frameworks to improve their photocatalytic performance for CO2 conversion . The compound’s electron-donating nature facilitates charge transfer, enhancing the binding affinity for CO2 and promoting its conversion to CO . Additionally, it is employed in the synthesis of various bioactive compounds and functional materials due to its versatile chemical reactivity .
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyridine involves its electron-donating properties, which enable charge transfer effects. This property is particularly useful in catalysis, where it induces strong binding affinities for substrates such as CO2, facilitating their conversion through various catalytic pathways . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyridine can be compared with other similar compounds such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine and 2,4,6-tris(4-pyridyl)pyridine . These compounds share a similar pyridine core but differ in the substituents attached to the pyridine ring. The unique electron-donating properties of the methoxy groups in this compound distinguish it from its analogs, making it particularly effective in applications requiring strong electron-donating capabilities .
Properties
CAS No. |
33567-23-6 |
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Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C26H23NO3/c1-28-22-10-4-18(5-11-22)21-16-25(19-6-12-23(29-2)13-7-19)27-26(17-21)20-8-14-24(30-3)15-9-20/h4-17H,1-3H3 |
InChI Key |
RTMGDKKYPVPUHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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